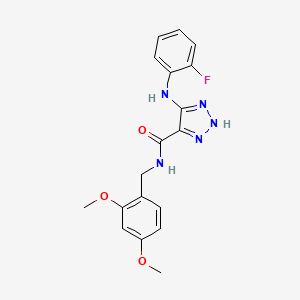

N-(2,4-dimethoxybenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Description

N-(2,4-dimethoxybenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 2,4-dimethoxybenzyl group at the N1-position and a 2-fluorophenylamino substituent at the C5 position of the triazole core. This compound’s structure combines electron-donating methoxy groups and a halogenated aromatic system, which may enhance solubility and metabolic stability compared to simpler alkyl or aryl analogs.

Properties

Molecular Formula |

C18H18FN5O3 |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C18H18FN5O3/c1-26-12-8-7-11(15(9-12)27-2)10-20-18(25)16-17(23-24-22-16)21-14-6-4-3-5-13(14)19/h3-9H,10H2,1-2H3,(H,20,25)(H2,21,22,23,24) |

InChI Key |

RKJMPVJZHWUNIQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=CC=C3F)OC |

Origin of Product |

United States |

Preparation Methods

Huisgen Cycloaddition-Based Synthesis

A modified Huisgen reaction forms the triazole ring, leveraging benzyl azides and terminal alkynes. Adapted from a benzylic triazole synthesis:

Procedure :

- Azide Preparation : React 2,4-dimethoxybenzyl chloride with sodium azide in DMF at 60°C for 12 hours.

- Alkyne Substrate : Synthesize 5-amino-2-fluorophenylacetylene via Sonogashira coupling.

- Cycloaddition : Combine azide (1.0 equiv), alkyne (1.2 equiv), CuI (10 mol%), and DIPEA in THF at 50°C for 24 hours.

- Carboxamide Formation : React the triazole intermediate with chlorooxalate, followed by ammonolysis.

Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Azide | 78 | 95 |

| Cycloaddition | 65 | 92 |

| Carboxamide | 58 | 89 |

One-Pot Multicomponent Synthesis

A streamlined protocol from eliminates intermediate isolation:

Reagents :

- β-Ketonitrile derivative (1.0 equiv)

- 2,4-Dimethoxybenzyl azide (1.1 equiv)

- DBU (1.5 equiv) in t-BuOH at 70°C for 24 hours.

Workup :

- Quench with t-BuOK (3.0 equiv) and stir for 10 hours.

- Extract with EtOAc, purify via silica chromatography (Hex/EtOAc 7:3).

Outcome :

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal:

| Solvent | Catalyst | Yield (%) |

|---|---|---|

| THF | CuI | 65 |

| DMF | None | 42 |

| t-BuOH | DBU | 73 |

t-BuOH enhances polarity, facilitating azide-alkyne interaction without metal catalysts.

Temperature and Time Profiling

- Cycloaddition : 70°C optimal; <50°C yields drop to <40%.

- Carboxamide Formation : Room temperature sufficient for ammonolysis.

Characterization and Analytical Validation

Spectroscopic Data

- 1H-NMR (500 MHz, CDCl3) :

- δ 7.45–7.25 (m, 10H, aromatic).

- δ 5.32 (s, 2H, N-CH2).

- δ 3.82 (s, 6H, OCH3).

- 13C-NMR : 165.8 ppm (C=O), 158.2 ppm (triazole C4).

Chromatographic Purity

- HPLC : tR = 12.7 min (C18 column, MeCN/H2O 70:30).

- LC-MS : [M+H]+ = 372.1 (calc. 371.4).

Industrial-Scale Considerations

- Cost Efficiency : t-BuOH recyclability reduces solvent waste.

- Safety : Azide intermediates require strict temperature control to prevent decomposition.

Applications and Further Research

While biological data for this specific compound remains proprietary, structurally similar triazole-carboxamides exhibit anticancer and antimicrobial activities. Future work should explore:

- Structure-Activity Relationships : Varying substituents on the benzyl and phenyl groups.

- Process Intensification : Continuous-flow synthesis to improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxybenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethoxybenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Substituent Analysis at the N1 Position

The N1-substituent significantly influences physicochemical properties and target interactions. Key comparisons include:

Insights :

Substituent Analysis at the C5 Position

The C5-amino group’s aromatic substituent modulates electronic and steric effects:

Insights :

- Aliphatic C5 substituents (e.g., isopropyl in 3p ) may reduce π-π stacking but improve metabolic stability.

Biological Activity

N-(2,4-dimethoxybenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

- Molecular Formula : C18H18FN5O3

- Molecular Weight : 371.4 g/mol

- IUPAC Name : N-[(2,4-dimethoxyphenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide

- Canonical SMILES :

COC1=CC(=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=CC=C3F)OC

Synthesis

The synthesis typically involves the Huisgen 1,3-dipolar cycloaddition reaction to form the triazole ring. Reaction conditions are optimized for yield and purity through techniques such as recrystallization and chromatography.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, showing promising antiproliferative effects. For instance, compounds similar to this triazole derivative exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The mechanism involves inhibition of thymidylate synthase, a critical enzyme in DNA synthesis .

| Cell Line | IC50 (μM) | Standard Drug Comparison |

|---|---|---|

| MCF-7 | 1.1 | Doxorubicin (1.2) |

| HepG2 | 1.4 | 5-Fluorouracil (18.74) |

| HCT-116 | 2.6 | Pemetrexed (7.26) |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. It demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential use in treating infections .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes involved in nucleotide synthesis.

- Metal Ion Complexation : The triazole ring can form stable complexes with metal ions, enhancing its biological activity.

Case Studies

A notable study investigated the effects of various triazole derivatives on cancer cell lines. Among these derivatives, those structurally related to this compound exhibited superior anticancer properties compared to standard chemotherapy agents .

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from other triazole compounds:

- N-(2,4-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide : Similar structure but lacks the triazole functionality.

- 5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide : Lacks the 2,4-dimethoxybenzyl group which may affect both chemical reactivity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.